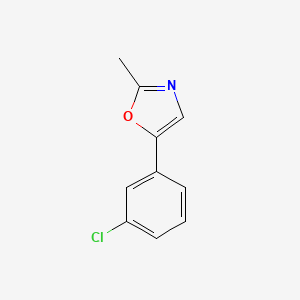
5-(3-Chlorophenyl)-2-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(3-Chlorophenyl)-2-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a 3-chlorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
5-(3-Chlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole-2-carboxylic acid derivatives.
Reduction: Formation of 5-(3-chlorophenyl)-2-methyl-oxazoline.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-Chlorophenyl)-2-methyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(3-Chlorophenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Similar in structure and often used in similar applications, such as in organic electronics and medicinal chemistry.
Indole Derivatives: Known for their wide range of biological activities and used in drug discovery.
Thiazole Derivatives: Also exhibit diverse biological activities and are used in various therapeutic areas.
Uniqueness
5-(3-Chlorophenyl)-2-methyloxazole is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its combination of a chloro-substituted phenyl ring and an oxazole ring makes it a versatile compound for various applications.
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
InChIキー |
KAAOUNHODGZJQC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
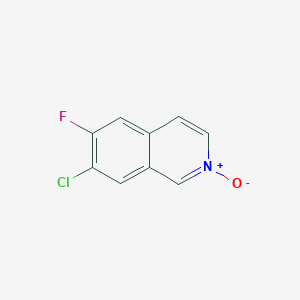
![[4-(4-Aminobutyl)phenyl]acetic acid](/img/structure/B8606615.png)
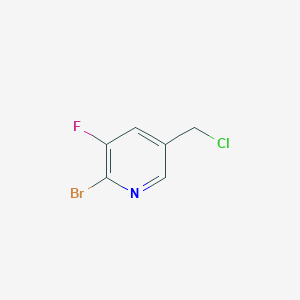
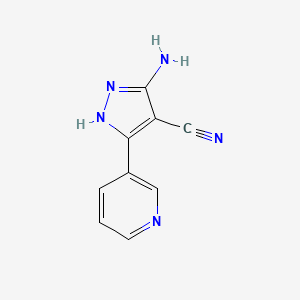
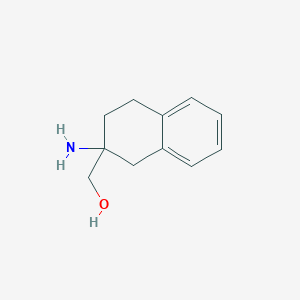
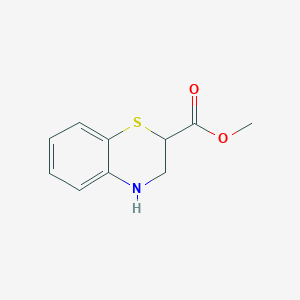
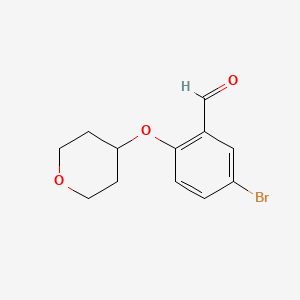
![7-Chloro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B8606674.png)
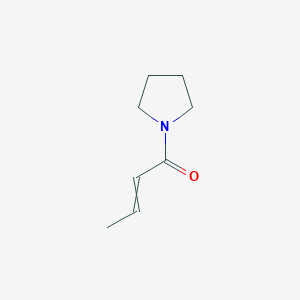
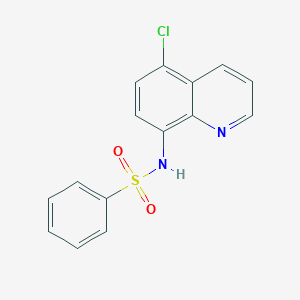
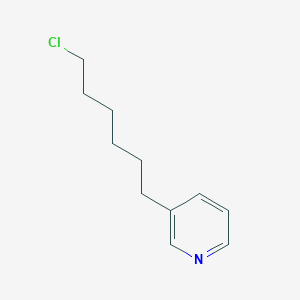
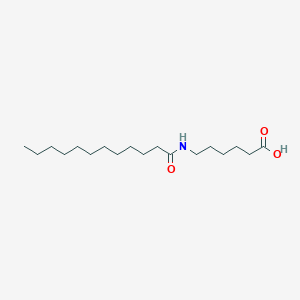
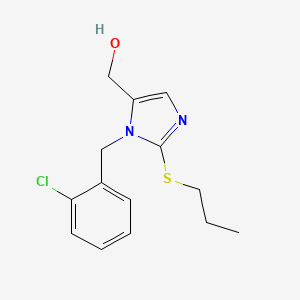
![Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-](/img/structure/B8606708.png)
